An In-depth Technical Guide to 6-Formylpicolinonitrile: A Key Building Block in Drug Discovery
An In-depth Technical Guide to 6-Formylpicolinonitrile: A Key Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formylpicolinonitrile, systematically known as 6-formylpyridine-2-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique bifunctional nature, featuring both a reactive aldehyde and a nitrile group on a pyridine scaffold, makes it a crucial intermediate in the synthesis of a diverse range of complex molecules with notable therapeutic potential. This technical guide provides a comprehensive overview of the chemical and physical properties of 6-formylpicolinonitrile, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapies, particularly as an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) and telomerase.
Chemical and Physical Properties
6-Formylpicolinonitrile is a white to off-white solid at room temperature. Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| IUPAC Name | 6-formylpyridine-2-carbonitrile | PubChem[1] |
| Synonyms | 6-Formylpicolinonitrile, 6-Cyanopyridine-2-carboxaldehyde | ECHEMI[2] |
| CAS Number | 85148-95-4 | ECHEMI[2] |
| Molecular Formula | C₇H₄N₂O | PubChem[1] |
| Molecular Weight | 132.12 g/mol | PubChem[1] |
| Melting Point | 80-82 °C | ECHEMI[2] |
| Boiling Point | 225.2 ± 20.0 °C (Predicted) | ECHEMI[2] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | ECHEMI[2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectral Data (Predicted)
| Spectral Data | Predicted Values |
| ¹H NMR | Chemical shifts for the three aromatic protons are expected in the range of 7.5-8.5 ppm, with the aldehyde proton appearing further downfield (>9.5 ppm). |
| ¹³C NMR | Aromatic carbons are predicted to appear between 120-155 ppm. The nitrile carbon is expected around 115-120 ppm, and the carbonyl carbon of the aldehyde group is anticipated to be in the 190-200 ppm region. |
| IR Spectroscopy | Characteristic peaks are expected for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-H stretching of the aldehyde (around 2850 and 2750 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations are also expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 132. Fragmentation may involve the loss of the formyl group (CHO, 29 Da) or the nitrile group (CN, 26 Da). |
Synthesis and Reactivity
The synthesis of 6-formylpicolinonitrile can be achieved through a multi-step process, often starting from commercially available pyridine derivatives. A common strategy involves the oxidation of the corresponding alcohol, 6-(hydroxymethyl)pyridine-2-carbonitrile.
Experimental Protocol: Synthesis of 6-Formylpicolinonitrile
This protocol describes a two-step synthesis starting from 6-bromopyridine-2-carbonitrile.
Step 1: Synthesis of 6-(hydroxymethyl)pyridine-2-carbonitrile
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Reaction: This step can be achieved via a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction. A more direct, though less commonly documented route, would involve the formylation of a suitable pyridine precursor.
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Procedure (Hypothetical, based on related transformations):
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To a solution of 6-bromopyridine-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., dry THF), add a source of hydroxymethyl group under appropriate catalytic conditions.
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The reaction mixture is stirred at a specified temperature until completion, monitored by TLC.
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Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to yield 6-(hydroxymethyl)pyridine-2-carbonitrile.
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Step 2: Oxidation to 6-Formylpicolinonitrile
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Reaction: The alcohol is oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
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Procedure:
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Dissolve 6-(hydroxymethyl)pyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
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Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to the solution.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.
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The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 6-formylpicolinonitrile.
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Key Reactions of 6-Formylpicolinonitrile
The aldehyde functionality of 6-formylpicolinonitrile allows for a variety of subsequent chemical transformations, making it a valuable intermediate.
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Description: The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).
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Experimental Protocol:
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Prepare the Wittig reagent by deprotonating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.
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To this ylide solution, add a solution of 6-formylpicolinonitrile (1.0 eq) in THF dropwise at low temperature.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the corresponding alkene derivative.
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Description: The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.
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Experimental Protocol:
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In a round-bottom flask, dissolve 6-formylpicolinonitrile (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.
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Add a catalytic amount of a weak base, such as piperidine or triethylamine.
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Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can often be observed by the precipitation of the product.
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After the reaction is complete, cool the mixture and collect the precipitated product by filtration.
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Wash the solid with a cold solvent and dry under vacuum to yield the condensed product.
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Description: Reductive amination is a method to convert aldehydes into amines. It proceeds via the formation of an imine intermediate, which is then reduced to the amine in situ.
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Experimental Protocol:
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Dissolve 6-formylpicolinonitrile (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
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If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
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Stir the reaction mixture at room temperature until the starting material is consumed.
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Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
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Purify the crude product by column chromatography to obtain the desired amine.
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Applications in Drug Discovery
6-Formylpicolinonitrile is a pivotal precursor in the synthesis of targeted therapeutics, most notably as an inhibitor of FGFR4 and telomerase.
FGFR4 Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a tyrosine kinase that, when aberrantly activated, can drive the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[3] 6-Formylpicolinonitrile is a key component in the synthesis of potent and selective FGFR4 inhibitors. The aldehyde group serves as a handle for introducing various functionalities that can interact with the kinase domain of the receptor.
Telomerase Inhibition
Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for uncontrolled cell division.[4] Derivatives of 6-formylpicolinonitrile have been synthesized and shown to exhibit telomerase inhibitory activity, making them promising candidates for anticancer drug development. The pyridine and nitrile moieties can interact with the active site of the enzyme, while the formyl group allows for the attachment of other groups to enhance binding affinity and selectivity.
Safety and Handling
6-Formylpicolinonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
6-Formylpicolinonitrile is a highly valuable and versatile building block in the field of medicinal chemistry. Its dual reactivity, stemming from the aldehyde and nitrile functional groups on a pyridine core, provides a rich platform for the synthesis of diverse and complex molecular architectures. Its demonstrated utility in the development of targeted cancer therapies, such as FGFR4 and telomerase inhibitors, underscores its importance in modern drug discovery. This technical guide serves as a comprehensive resource for researchers and scientists working with this key intermediate, providing essential information on its properties, synthesis, reactivity, and applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
